Methyl 2-(4-chloropyridin-2-yl)acetate

Description

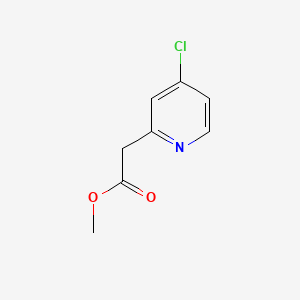

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chloropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJHAYBLKNGEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206247-78-0 | |

| Record name | methyl 2-(4-chloropyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Methyl 2-(4-chloropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-chloropyridin-2-yl)acetate is a pivotal chemical intermediate, strategically employed in the nuanced landscape of pharmaceutical research and development. Its molecular architecture, featuring a 4-chloropyridine ring, represents a privileged scaffold in medicinal chemistry. This structural motif is frequently identified in compounds exhibiting a wide array of biological activities. The presence of the chloro-substituent on the pyridine ring serves as a versatile synthetic handle, enabling chemists to perform further molecular elaborations through methodologies such as cross-coupling reactions and nucleophilic aromatic substitutions. This adaptability makes this compound an invaluable building block for the construction of diverse molecular libraries, a cornerstone of modern drug discovery programs. This guide provides a comprehensive analysis of its structure, physicochemical properties, spectroscopic signature, synthesis, and its role in the development of targeted therapeutics.

Table of Contents

-

Molecular Structure and Physicochemical Properties

-

Spectroscopic Characterization

-

Synthesis and Reactivity

-

Applications in Drug Discovery and Development

-

References

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is composed of a pyridine ring substituted at the 2-position with a methyl acetate group and at the 4-position with a chlorine atom.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| CAS Number | 1206247-78-0 | |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)CC1=NC=CC(=C1)Cl | |

| InChI | InChI=1S/C8H8ClNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 | [1] |

The molecule's three-dimensional conformation and electronic distribution are key to its reactivity and utility. The pyridine ring, an electron-deficient aromatic system, is further activated towards nucleophilic attack by the presence of the electronegative chlorine atom.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetate side chain, and the methyl protons of the ester group.

-

Pyridine Ring Protons (3H): Three signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 will likely be the most downfield due to its proximity to the nitrogen atom. The protons at positions 3 and 5 will also be in the aromatic region, with their chemical shifts influenced by the chloro and methyl acetate substituents.

-

Methylene Protons (-CH₂-) (2H): A singlet is expected for the methylene protons adjacent to the pyridine ring and the carbonyl group, likely in the range of δ 3.8-4.2 ppm.

-

Methyl Protons (-OCH₃) (3H): A singlet for the methyl ester protons should appear around δ 3.7-3.9 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, around δ 170-175 ppm.

-

Pyridine Ring Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon atoms attached to nitrogen (C2 and C6) and chlorine (C4) will have characteristic chemical shifts.

-

Methylene Carbon (-CH₂-): The methylene carbon should appear in the range of δ 40-45 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in an ester.

-

C-O Stretch (Ester): A strong band for the C-O single bond stretch of the ester is anticipated around 1100-1300 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the aromatic ring vibrations.

-

C-Cl Stretch: A band in the region of 600-800 cm⁻¹ can be attributed to the carbon-chlorine bond.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. A GC-MS spectrum of this compound is available.[2]

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 185, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 154, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 126. Further fragmentation of the pyridine ring is also expected.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, plausible synthetic routes can be devised based on established pyridine chemistry.

One potential route starts from 2,4-dichloropyridine. Selective reaction at the more reactive 2-position with a suitable acetate equivalent, such as the enolate of methyl acetate, could yield the desired product. The higher reactivity of the 2-position in nucleophilic substitutions is a well-documented phenomenon in pyridine chemistry.

Another viable approach involves the use of a pyridine N-oxide precursor. For instance, 4-chloropyridine N-oxide could be reacted with a suitable reagent to introduce the acetate moiety at the 2-position.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the 4-position on the pyridine ring. The electron-withdrawing effect of the ring nitrogen and the inductive effect of the chlorine atom make the C4 carbon susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atom by a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward method for introducing diverse functional groups at this position. This reactivity is a key reason for its utility as a synthetic intermediate.

Applications in Drug Discovery and Development

The 4-chloropyridine moiety is a common feature in many biologically active compounds, particularly in the realm of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

While specific examples detailing the use of this compound in the synthesis of a marketed drug are not readily found in the public domain, its structural alerts point towards its potential as a key intermediate for various kinase inhibitors. For instance, the structurally related 3-(2-chloropyridin-4-yl)oxyaniline is a key building block for the synthesis of multi-targeted kinase inhibitors like Cabozantinib and Regorafenib.[3] This suggests that this compound could be similarly employed to access novel kinase inhibitor scaffolds.

The general strategy involves using the reactive chloro-substituent for coupling with other fragments of the target molecule, often through a nucleophilic aromatic substitution reaction. The methyl acetate group can then be further modified or may serve as a key binding element within the active site of the target protein.

Conclusion

This compound is a strategically important molecule in the arsenal of medicinal chemists. Its well-defined structure, characterized by a reactive 4-chloro substituent on an electron-deficient pyridine ring, makes it an ideal precursor for the synthesis of complex molecular architectures. While detailed experimental spectroscopic and synthetic data in the public domain is limited, its structural features and reactivity patterns are well-understood within the principles of heterocyclic chemistry. Its potential as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors, underscores its significance in the ongoing quest for novel and effective medicines. Further exploration of its synthetic applications is likely to yield new classes of biologically active compounds.

References

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Methyl 2-(4-chloropyridin-2-yl)acetate chemical properties and reactivity

An In-Depth Technical Guide to Methyl 2-(4-chloropyridin-2-yl)acetate: Properties, Reactivity, and Applications

Introduction

This compound is a pivotal chemical intermediate, valued by researchers and drug development professionals for its versatile reactivity and strategic importance in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom and an ester-containing side chain, presents multiple avenues for chemical modification. The 4-chloropyridine core is recognized as a "privileged scaffold," frequently appearing in molecules with a wide range of biological activities[1]. This guide provides a senior application scientist's perspective on the compound's chemical properties, reactivity, and its role as a key building block in the synthesis of complex molecular architectures for drug discovery programs.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of a compound govern its behavior in experimental settings, from solubility in reaction solvents to its signature in analytical instrumentation.

Core Chemical Properties

Quantitative data for this compound and its isomers are summarized below. It is important for researchers to verify the specific isomer and associated CAS number from their supplier, as variations exist in commercial listings[2][3][4].

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | [2][5] |

| Physical Form | Liquid / Yellow oil | [5][6] |

| IUPAC Name | This compound | [1] |

| InChI Key | LMJHAYBLKNGEFV-UHFFFAOYSA-N | [6] |

| Canonical SMILES | COC(=O)CC1=NC=CC(=C1)Cl | [6] |

| LogP | 1.45 | [2] |

| pKa (Predicted) | 2 ± 0.10 | [3] |

| Storage | Store at room temperature | [2][5] |

Spectroscopic Profile

The identity and purity of this compound are confirmed through standard spectroscopic methods.

| Spectroscopy | Data Interpretation | Source |

| Mass Spec. (GC-MS) | Exact Mass: 185.024356 g/mol . The mass spectrum shows a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). | [6] |

| ¹H NMR | Expected Signals: Aromatic protons on the pyridine ring (typically 3H, complex splitting patterns), a singlet for the methylene bridge (-CH₂) protons adjacent to the carbonyl, and a singlet for the methyl ester (-OCH₃) protons (3H). | |

| ¹³C NMR | Expected Signals: Resonances for the carbonyl carbon, aromatic carbons (including the carbon bearing the chlorine), the methylene carbon, and the methoxy carbon. | |

| Infrared (IR) | Key Stretches: A strong absorption band characteristic of the ester carbonyl (C=O) group (typically ~1740 cm⁻¹), along with C-O, C-Cl, and C=N/C=C stretching vibrations from the pyridine ring. |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity at three distinct molecular sites: the C4-chloro substituent, the methyl ester, and the α-methylene group. This multi-faceted reactivity allows for the systematic construction of diverse chemical libraries from a single starting material.

Caption: Figure 1: Key Reactivity Pathways

Reactivity at the C4-Position: The Synthetic Linchpin

The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine atom at the 4-position, making it an excellent leaving group for Nucleophilic Aromatic Substitution (S_NAr) reactions.

-

Causality: This activation is most pronounced at the ortho (2,6) and para (4) positions relative to the ring nitrogen. The C4-position is therefore highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is fundamental to introducing diversity, allowing for the facile synthesis of analogues with varied substituents at this key position[1].

A second major pathway is palladium-catalyzed cross-coupling .

-

Causality: The carbon-chlorine bond serves as a robust handle for forming new carbon-carbon (e.g., Suzuki, Sonogashira couplings) or carbon-nitrogen (Buchwald-Hartwig amination) bonds. These reactions are cornerstones of modern synthetic chemistry, enabling the linkage of the pyridine core to other complex fragments, a critical step in building sophisticated drug candidates.

Reactivity of the Ester Functional Group

The methyl ester provides a gateway to another set of essential functional groups.

-

Hydrolysis: The ester can be readily saponified under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid, 2-(4-chloropyridin-2-yl)acetic acid.

-

Amide Bond Formation: The resulting carboxylic acid is a versatile precursor for creating amide libraries. Using standard peptide coupling reagents (e.g., HATU, EDC), it can be coupled with a vast array of primary and secondary amines to generate products with diverse pharmacodynamic and pharmacokinetic properties. The "methyl trick" in drug design often involves subtle structural changes, and modifying this side chain is a common optimization strategy[7][8].

Reactivity of the α-Methylene Bridge

The protons on the methylene carbon (-CH₂-) flanked by the pyridine ring and the carbonyl group are acidic.

-

Causality: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can deprotonate this position to form a resonance-stabilized enolate. This nucleophilic enolate can then be reacted with various electrophiles (e.g., alkyl halides) in α-alkylation reactions, allowing for further structural elaboration of the side chain.

Applications in Drug Discovery

This compound is not just a reagent; it is a strategic tool for navigating chemical space in the pursuit of novel therapeutics.

-

Library Synthesis: Its multi-faceted reactivity makes it an ideal starting point for creating large, targeted libraries of related compounds. By systematically varying the substituents at the C4-position and on the side-chain amide, researchers can efficiently perform Structure-Activity Relationship (SAR) studies[1].

-

Scaffold for Biologically Active Molecules: Substituted pyridines are integral components of numerous FDA-approved drugs. This building block provides a reliable entry point for synthesizing novel analogues of known drugs or for exploring entirely new biological targets. Its utility has been noted in the development of potential inhibitors for targets implicated in neurological pathways[1]. The computational-aided design of small-molecule inhibitors frequently utilizes such versatile scaffolds[9].

Caption: Figure 2: Role as a Versatile Building Block

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details a representative S_NAr reaction to displace the C4-chloride with a generic primary amine.

Objective: To synthesize Methyl 2-(4-(alkylamino)pyridin-2-yl)acetate.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Workflow Diagram:

Caption: Figure 3: Workflow for SNAr Reaction

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Expertise & Causality: A dry, inert atmosphere is critical to prevent the introduction of water, which could compete as a nucleophile or interfere with the base. K₂CO₃ is a mild, inexpensive base sufficient to scavenge the HCl byproduct generated during the reaction, driving it to completion.

-

-

Reagent Addition: Add anhydrous DMF via syringe to dissolve the starting materials (concentration typically 0.1-0.5 M). Add the primary amine (1.2 eq).

-

Expertise & Causality: DMF is an excellent polar aprotic solvent for S_NAr reactions as it effectively solvates the cation (K⁺) but not the anion (carbonate), enhancing the base's reactivity. A slight excess of the amine ensures the complete consumption of the limiting starting material.

-

-

Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Expertise & Causality: S_NAr reactions on chloropyridines often require thermal energy to overcome the activation barrier. The optimal temperature may vary depending on the nucleophilicity of the amine.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Trustworthiness: This step is a self-validating system. It prevents premature workup of an incomplete reaction or prolonged heating that could lead to byproduct formation.

-

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x volumes). Combine the organic layers.

-

Expertise & Causality: This procedure separates the desired organic product from the inorganic salts (K₂CO₃, KCl) and the high-boiling DMF solvent, which are soluble in the aqueous phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Expertise & Causality: The brine wash removes residual water. Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted amine and any potential side products.

-

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][4][5][10].

-

Signal Word: Warning[5].

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood[10][11].

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature[2][5].

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its well-defined points of reactivity—the activated chlorine, the adaptable ester, and the acidic methylene bridge—provide chemists with a powerful and reliable platform for generating molecular diversity. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the rational design and development of next-generation pharmaceuticals and advanced materials.

References

-

Methyl 2-((4-chloropyridin-2-yl)thio)acetate. PubChem, National Center for Biotechnology Information. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Methyl 2-(6-chloropyridin-3-yl)acetate. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - Methyl 2-(pyridin-2-yl)acetate. Angene Chemical. [Link]

-

[Application of methyl in drug design]. PubMed, National Center for Biotechnology Information. [Link]

-

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. PubChem, National Center for Biotechnology Information. [Link]

-

Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. HETEROCYCLES, Vol. 36, No. 2, 1993. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

-

Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate. ResearchGate. [Link]

-

Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. ResearchGate. [Link]

-

1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate. National Center for Biotechnology Information. [Link]

-

Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). National Center for Biotechnology Information. [Link]

-

Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 2-(2-chloropyridin-4-yl)acetate | 884600-82-2 [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to Methyl 2-(4-chloropyridin-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: Methyl 2-(4-chloropyridin-2-yl)acetate is a pivotal, yet often unheralded, chemical intermediate whose strategic importance is intrinsically linked to the prevalence of the pyridine scaffold in modern pharmaceuticals. This guide provides a comprehensive technical overview for researchers and drug development professionals, charting the course from the foundational principles of its synthesis to its contemporary application as a versatile building block. We will explore the historical evolution of synthetic routes, detail modern, high-efficiency methodologies, characterize its physicochemical properties, and illuminate its role in the generation of novel molecular architectures for therapeutic evaluation.

The Strategic Importance of Substituted Pyridylacetates

The pyridine ring is one of the most ubiquitous heterocyclic structures found in pharmaceutical products.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" in medicinal chemistry. Within this broad class, pyridylacetic acid derivatives, such as this compound, serve as critical intermediates for the synthesis of a wide array of more complex drug candidates.[2] The acetate side chain provides a reactive handle for further elaboration, while the chlorine atom on the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) or a versatile partner in metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space.[3]

Historical Perspective on Synthesis: Building the Core

The discovery and widespread use of this compound are not marked by a single seminal publication but rather by the gradual evolution of synthetic methodologies for its constituent parts: the 2,4-disubstituted pyridine core and the acetic acid side chain.

Historically, the synthesis of chloropyridine derivatives relied on robust, if often harsh, methodologies. One of the classic approaches to installing a chlorine atom on the pyridine ring is the Sandmeyer reaction. This method typically involves the diazotization of an aminopyridine precursor followed by decomposition of the diazonium salt with a copper(I) chloride catalyst. For a precursor like 2,4-dichloropyridine, a potential starting material, the synthesis could begin from 2-chloro-4-aminopyridine, itself derived from other pyridine precursors.[4]

Concurrently, early methods for preparing 2-pyridylacetic acid esters were being developed as far back as the 1950s, establishing the foundational chemistry for attaching the acetate side chain.[5] These early routes, while effective, often required multiple steps, harsh conditions, and resulted in modest yields, paving the way for more elegant and efficient modern strategies.

Caption: Fig. 1: Conceptual flow of historical synthetic strategies.

Modern Synthetic Strategies: Efficiency and Versatility

Contemporary organic synthesis prioritizes efficiency, atom economy, and functional group tolerance. The synthesis of pyridylacetic acid derivatives has evolved significantly, with multi-component reactions and novel activation methods taking center stage.

A particularly powerful and convenient modern approach begins with pyridine-N-oxides.[1][6] This strategy circumvents some of the regioselectivity challenges associated with direct functionalization of the pyridine ring. The N-oxide activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions.

A representative three-component synthesis involves:

-

Activation: The pyridine-N-oxide is activated with an electrophilic agent, such as tosyl chloride (TsCl).[7]

-

Nucleophilic Attack: An active methylene compound, such as a Meldrum's acid derivative, attacks the activated pyridine-N-oxide.[1]

-

Ring-Opening & Decarboxylation: A nucleophile (e.g., sodium methoxide in methanol) is introduced, which triggers the ring-opening of the Meldrum's acid adduct and subsequent decarboxylation to yield the final methyl pyridylacetate product.[2][7]

This approach is highly modular, allowing for the synthesis of a diverse library of substituted pyridylacetic acid derivatives by simply varying the starting pyridine-N-oxide and the active methylene compound.[1]

Caption: Fig. 2: Workflow for a modern three-component synthesis.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is essential for its use in further synthetic applications and for quality control. The key identification and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1206247-78-0 | [8] |

| Molecular Formula | C₈H₈ClNO₂ | [8] |

| Molecular Weight | 185.61 g/mol | [3] |

| Appearance | Yellow oil (typical) | |

| InChI Key | LMJHAYBLKNGEFV-UHFFFAOYSA-N | |

| Exact Mass | 185.024356 g/mol | |

| MDL Number | MFCD14582037 | [3] |

Spectroscopic data is critical for structural confirmation. While a full dataset is proprietary to databases, typical expected values can be inferred.

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with the methylene (-CH₂-) protons appearing as a singlet further upfield, and the methyl ester (-OCH₃) protons appearing as a singlet around δ 3.7-3.9 ppm.

-

Mass Spec (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 185, with a characteristic M+2 peak at m/z 187 (approximately one-third the intensity) due to the ³⁷Cl isotope.

Application in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the two distinct reactive sites that allow for controlled, sequential functionalization.

-

The Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules. Alternatively, it can be reduced to an alcohol or participate in other ester-based chemical transformations.

-

The Chloro Group: The chlorine atom at the 4-position is susceptible to SNAr reactions with various nucleophiles (amines, thiols, alcohols), allowing for the introduction of diverse substituents. It is also an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to build complex molecular scaffolds.

This dual reactivity makes the compound an ideal starting point for constructing targeted libraries of molecules for screening against biological targets.[3] By systematically varying the groups introduced at the ester and chloro positions, medicinal chemists can rapidly generate a portfolio of analogues to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Fig. 3: Role as a versatile hub for chemical diversification.

Experimental Protocol (Exemplary)

The following is a representative, step-by-step protocol for the synthesis of a substituted methyl pyridylacetate, adapted from modern, high-efficiency methodologies reported in the literature.[1][7] This protocol illustrates the three-component synthesis from a pyridine-N-oxide.

Objective: To synthesize a Methyl 2-(substituted-pyridin-2-yl)acetate.

Materials:

-

Substituted Pyridine-N-Oxide (1.1 equiv.)

-

5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Substituted Meldrum's Acid) (1.0 equiv.)

-

Tosyl Chloride (TsCl) (1.1 equiv.)

-

Triethylamine (NEt₃) (2.1 equiv.)

-

Ethyl Acetate (EtOAc), anhydrous

-

Sodium Methoxide (NaOMe) (2.2 equiv.)

-

Methanol (MeOH), anhydrous

-

Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Step 1: Adduct Formation a. To a flame-dried round-bottom flask under an inert atmosphere, add the substituted Pyridine-N-Oxide (1.1 equiv.), the Meldrum's acid derivative (1.0 equiv.), and anhydrous Ethyl Acetate (to 0.2 M concentration). b. Stir the mixture at room temperature to ensure dissolution. c. Add Triethylamine (2.1 equiv.) followed by the dropwise addition of a solution of Tosyl Chloride (1.1 equiv.) in anhydrous Ethyl Acetate. d. Allow the reaction to stir at room temperature overnight. The formation of a precipitate (triethylammonium chloride) is typically observed. e. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Step 2: Methanolysis and Decarboxylation a. Once the initial reaction is complete, remove the solvent (Ethyl Acetate) under reduced pressure using a rotary evaporator. b. To the resulting residue, add anhydrous Methanol (to 2.5 M concentration). c. Carefully add Sodium Methoxide (2.2 equiv.) portion-wise while stirring. The mixture may warm slightly. d. Stir the reaction at room temperature for 2-6 hours. Monitor the conversion of the intermediate adduct to the final product by TLC or LC-MS.

-

Step 3: Work-up and Purification a. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with Ethyl Acetate (3 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure methyl 2-(substituted-pyridin-2-yl)acetate product.

Self-Validation: Each step of this protocol can be validated. The consumption of starting materials and the formation of the intermediate and final product can be tracked by TLC and LC-MS. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound stands as a testament to the enabling power of chemical intermediates in modern drug discovery. While its own discovery is not a singular event, the evolution of its synthesis from classical, multi-step procedures to elegant, one-pot multi-component reactions reflects the broader progress in the field of organic chemistry. Its true value is realized in its application, where its dual reactive handles provide medicinal chemists with a reliable and versatile platform to construct novel, complex, and biologically active molecules. This guide has provided a technical foundation for understanding its history, synthesis, and strategic deployment in the ongoing quest for new therapeutics.

References

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 13891–13894. [Link][1][2]

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Center for Biotechnology Information. [Link]

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed. [Link]

-

Kudelko, A., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. MDPI. [Link]

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link][7]

-

Flick, K., & Winterfeld, K. (1956). [New synthesis of 2-pyridine-acetic acid ethyl esters]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 289/61(8), 448-51. [Link][5]

Sources

- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1206247-78-0|this compound|BLD Pharm [bldpharm.com]

- 4. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. [New synthesis of 2-pyridine-acetic acid ethyl esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

An In-depth Technical Guide to Methyl 2-(4-chloropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2-(4-chloropyridin-2-yl)acetate in Modern Drug Discovery

This compound, bearing the CAS Number 1206247-78-0, is a pivotal chemical intermediate that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors.[1] Its strategic value lies in the unique arrangement of its functional groups: a reactive chloropyridine ring and a versatile acetate moiety. This combination provides a robust scaffold for the synthesis of complex molecular architectures, making it an invaluable building block in the development of novel therapeutic agents.[1] The 4-chloropyridine component serves as a key handle for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space and the generation of targeted compound libraries.[1]

The pyridine ring itself is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds due to its ability to engage in various non-covalent interactions with biological targets.[1] Consequently, derivatives of this compound are being investigated as potential inhibitors for a range of biological targets, including those implicated in neurological pathways.[1] This guide will provide a comprehensive overview of the synthesis, properties, reactivity, and applications of this important molecule, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis and analysis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1206247-78-0 | [2] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Appearance | Yellow oil | [3] |

| Purity | ≥97% (typical) | [4] |

| Storage Conditions | Sealed in a dry environment at room temperature. For long-term storage, -20°C is recommended. | [5] |

| Topological Polar Surface Area | 39.2 Ų | [2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry (GC-MS): A mass spectrum obtained via gas chromatography-mass spectrometry (GC-MS) provides key information about the molecular weight and fragmentation pattern of the molecule.

The fragmentation pattern will be characteristic of the chloropyridine and methyl acetate moieties, providing further structural confirmation.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a logical and efficient synthetic strategy can be devised based on established chemical principles for related pyridine derivatives. A plausible two-step approach involves the formation of an acetonitrile intermediate followed by hydrolysis and esterification.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(4-chloropyridin-2-yl)acetonitrile

The synthesis of the acetonitrile intermediate is a crucial first step. This can be achieved through the reaction of a suitable 4-chloropyridine precursor with a cyanomethyl anion equivalent.

-

Rationale: The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the chloro-substituent, activates the 2-position for nucleophilic attack.

-

Procedure:

-

To a solution of a suitable starting material, such as 2-bromo-4-chloropyridine, in an aprotic polar solvent like dimethylformamide (DMF), add a source of the cyanomethyl anion, such as sodium cyanide.

-

The reaction is typically carried out at an elevated temperature to facilitate the displacement of the bromide.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is then purified by column chromatography.

-

Step 2: Hydrolysis of 2-(4-chloropyridin-2-yl)acetonitrile to 2-(4-chloropyridin-2-yl)acetic acid

The nitrile group is then hydrolyzed to the corresponding carboxylic acid.

-

Rationale: Both acidic and basic conditions can effectively hydrolyze the nitrile to a carboxylic acid.[6][7] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

-

Procedure:

-

The 2-(4-chloropyridin-2-yl)acetonitrile is refluxed in the presence of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, in an aqueous solution.

-

The reaction progress is monitored until the starting material is consumed.

-

After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The solid carboxylic acid is collected by filtration, washed with cold water, and dried.

-

Step 3: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol.

-

Rationale: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol.[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Procedure:

-

Suspend 2-(4-chloropyridin-2-yl)acetic acid in an excess of dry methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification by column chromatography will afford the final product, this compound.

-

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, particularly at the positions activated by the chloro substituent, and the functionality of the ester group.

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAAr). This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of derivatives.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

The reactivity of 4-halopyridines can be significantly enhanced by protonation or N-alkylation of the pyridine nitrogen, which increases the electrophilicity of the ring.[9] This "switching" of reactivity is a powerful tool in chemical biology for targeted covalent modification of proteins.[9]

Cross-Coupling Reactions

The chloro-substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the molecular diversity that can be accessed from this starting material.

Ester Group Manipulations

The methyl ester group can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions. The carboxylic acid can then be converted to other functional groups, such as amides, by reaction with amines in the presence of a coupling agent.

Applications in Drug Development and Medicinal Chemistry

The 4-chloropyridine scaffold is a common feature in many biologically active molecules. Its presence in this compound makes this compound a valuable starting material for the synthesis of potential drug candidates.

While specific drug molecules directly synthesized from this compound are not prominently featured in publicly available literature, the strategic importance of this and similar building blocks is evident in numerous patents for pharmaceutical compositions. For instance, substituted pyridine derivatives are key components in the development of inhibitors for various enzymes and receptors.

The ability to easily modify the 4-position of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). Furthermore, the substituent at the 4-position can be designed to interact with specific residues in a biological target's binding site, thereby enhancing potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

-

Personal Protective Equipment (PPE):

-

Safety glasses with side-shields

-

Chemical-resistant gloves

-

Laboratory coat

-

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for the specific product they are using.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemists and drug development professionals. Its strategic combination of a reactive chloropyridine ring and a modifiable acetate group provides a powerful platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the quest for novel and effective therapeutics.

References

- den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved January 15, 2026, from [Link]

-

BIOFOUNT. (n.d.). 1206247-78-0|this compound. Retrieved January 15, 2026, from [Link]

- Am Ende, C. W., Deering, T., Pancetti, J. C., & Johnson, D. S. (2014). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS chemical biology, 9(8), 1735–1740.

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved January 15, 2026, from [Link]

-

ChemieTek. (n.d.). 885167-73-7 3-CHLOROPYRIDIN-2-ACETIC ACID. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

- LibreTexts. (2021, June 22). 22.3.

-

Brainly.in. (2018, June 22). conversion of Acetonitrile into Acetic acid. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved January 15, 2026, from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloropyridine-4-boronic acid, pinacol ester. Retrieved January 15, 2026, from [Link]

-

PubMed. (1983). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved January 15, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. brainly.in [brainly.in]

- 7. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. methyl 2-(2-chloropyridin-4-yl)acetate | 884600-82-2 [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 2-(4-chloropyridin-2-yl)acetate: Properties, Reactivity, and Applications

Introduction

Methyl 2-(4-chloropyridin-2-yl)acetate is a pivotal chemical intermediate that holds significant value for researchers, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a 4-chloropyridine ring, represents a "privileged scaffold"—a molecular framework known to bind to multiple biological targets, thus serving as an excellent starting point for the synthesis of novel therapeutic agents.[1] The strategic placement of the chlorine atom and the methyl ester group provides two distinct points for chemical modification, making it a highly versatile building block for constructing targeted libraries of complex molecules.[1]

This guide offers a comprehensive overview of the core physical and chemical properties of this compound. It delves into its spectroscopic signature, explores the nuances of its chemical reactivity with a focus on field-proven insights, and outlines its applications in modern research, providing scientists with the foundational knowledge required to effectively utilize this compound in their synthetic workflows.

Molecular Identity and Structure

The structural foundation of this compound is the pyridine ring, substituted at the 2-position with a methyl acetate group and at the 4-position with a chlorine atom. This arrangement is key to its synthetic utility.

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1206247-78-0[2] |

| Molecular Formula | C₈H₈ClNO₂[1][2][3] |

| Molecular Weight | 185.61 g/mol [2][3][4] |

| Canonical SMILES | COC(=O)CC1=NC=CC(=C1)Cl[3] |

| InChI Key | LMJHAYBLKNGEFV-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical properties of a compound govern its handling, storage, and behavior in reaction media. This compound is typically supplied as an oil, and its predicted properties provide a baseline for experimental design.

| Property | Value / Description | Source(s) |

| Appearance | Yellow oil | [3] |

| Boiling Point | 251.7 ± 25.0 °C (Predicted) | [5] |

| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 2.0 ± 0.10 (Predicted, for the conjugate acid) | [2] |

| XLogP3 | 1.6 | [4] |

| Storage | Store at room temperature or under an inert atmosphere at 2-8°C. | [6] |

Expert Insights on Solubility and Handling: Given its predicted LogP and ester functionality, the compound is expected to be soluble in a wide range of common organic solvents, including but not limited to dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF). Its limited predicted pKa suggests that the pyridine nitrogen is weakly basic, a crucial factor in its reactivity profile.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. Below is an expert interpretation of the expected spectral data for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct sets of signals.

-

Aromatic Region (~7.0-8.5 ppm): Three protons on the pyridine ring will appear in this region, likely as complex multiplets or doublets, with their specific chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent.

-

Methylene Protons (~3.8-4.2 ppm): The two protons of the -CH₂- group adjacent to the pyridine ring and the ester carbonyl will appear as a sharp singlet.

-

Methyl Protons (~3.7 ppm): The three protons of the methyl ester (-OCH₃) group will also present as a sharp singlet, typically slightly downfield due to the deshielding effect of the adjacent oxygen atom.[7]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide a map of the carbon skeleton. Key expected signals include the ester carbonyl (C=O) around 170 ppm, several signals in the aromatic region (120-155 ppm) for the five carbons of the pyridine ring, and signals for the methylene (-CH₂) and methyl (-CH₃) carbons in the aliphatic region (typically 40-60 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. A strong, sharp absorption band is expected around 1730-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester. Additional significant peaks will include C-O stretching, C-Cl stretching, and the characteristic C=C and C=N stretching vibrations of the aromatic pyridine ring.

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass is 185.024356 g/mol .[3] The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which is dominated by the 4-chloropyridine core.

The "Switchable" Reactivity of the 4-Chloropyridine Moiety

A critical concept for any scientist using this reagent is the dramatic enhancement of its reactivity upon protonation. The chlorine atom at the 4-position is a competent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. However, the reactivity of this position can be "switched on" and amplified significantly. Research from the National Institutes of Health (NIH) has shown that protonation of the pyridine nitrogen results in an approximately 4,500-fold increase in the reaction rate with nucleophiles like thiols.[8]

Causality: Protonation transforms the neutral pyridine ring into a positively charged pyridinium ion. This positive charge strongly withdraws electron density from the ring, making the carbon atoms—especially at the 2- and 4-positions—highly electron-deficient (electrophilic) and thus exceptionally susceptible to attack by nucleophiles. This principle allows for facile covalent modification under specific catalytic or pH conditions.[8]

Caption: Logical workflow for the activation and substitution of the 4-chloropyridine ring.

Illustrative Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a self-validating system for substituting the chlorine atom with a generic amine nucleophile. The progress can be easily monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent, such as DMF or DMSO.

-

Addition of Nucleophile: Add the amine nucleophile (1.1–1.5 eq.) to the solution.

-

Base and Heat: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0–3.0 eq.), to scavenge the HCl byproduct. Heat the reaction mixture to a temperature between 80-120 °C.

-

Expert Rationale: The base is crucial to prevent the protonation of the amine nucleophile, which would render it non-nucleophilic. Heating is required to overcome the activation energy of the substitution reaction.

-

-

Reaction Monitoring: Monitor the disappearance of the starting material using TLC or LC-MS. A typical reaction time is 4-24 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Research and Drug Development

The primary application of this compound is as a strategic building block in synthetic organic chemistry.

-

Fragment-Based Drug Discovery (FBDD): The chloropyridine moiety serves as an excellent anchor or "fragment" that can be elaborated upon. Scientists can perform SNAr reactions with a diverse set of nucleophiles (amines, thiols, alcohols) to rapidly generate a library of analogues for screening against biological targets.[1]

-

Synthesis of Bioactive Molecules: 4-substituted pyridine derivatives are common in pharmaceuticals. This reagent provides a direct route to precursors for compounds investigated as potential inhibitors of enzymes or modulators of receptors.[1]

-

Covalent Inhibitors: Leveraging the "switchable" reactivity, this scaffold can be incorporated into molecules designed to form covalent bonds with specific amino acid residues (e.g., cysteine) in a protein's active site, leading to highly selective and potent inhibition.[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

| Hazard Information | Description |

| Pictogram | GHS07 (Exclamation Mark)[9] |

| Signal Word | Warning [9][10] |

| Hazard Statements | H302: Harmful if swallowed.[4][9][10] H315: Causes skin irritation.[4][9][10] H319: Causes serious eye irritation.[4][9][10] H335: May cause respiratory irritation.[4][9][10] |

| Precautionary Statements | P261: Avoid breathing vapors/mist.[11] P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

References

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC - NIH. National Institutes of Health. [Link]

-

The reaction of 4-chloropyridine with some amines - ResearchGate. ResearchGate. [Link]

-

4-Chloropyridine | C5H4ClN | CID 12288 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 2-((4-chloropyridin-2-yl)thio)acetate | C8H8ClNO2S | CID 71304362 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

-

The polymerisation of 4-chloropyridine - ResearchGate. ResearchGate. [Link]

-

4-Chloropyridine Hydrochloride - ResearchGate. ResearchGate. [Link]

-

Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]

-

12.2: NMR Spectra - an introduction and overview - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 1181210-76-3 | Methyl 2-(5-chloropyridin-2-yl)acetate - AiFChem [aifchem.com]

- 11. angenechemical.com [angenechemical.com]

Unlocking the Potential of Methyl 2-(4-chloropyridin-2-yl)acetate: A Technical Guide for Drug Discovery and Chemical Innovation

For Immediate Release

Shanghai, China – January 16, 2026 – As a cornerstone building block in medicinal chemistry, Methyl 2-(4-chloropyridin-2-yl)acetate presents a wealth of untapped opportunities for the development of novel therapeutics and advanced chemical entities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the latent potential of this versatile molecule. We will delve into its synthetic tractability, propose innovative research trajectories, and provide actionable experimental protocols to catalyze the next wave of discovery.

The Strategic Importance of the 4-Chloropyridine-2-yl-acetate Scaffold

This compound is a bifunctional molecule of significant interest. The 4-chloropyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, offering a handle for a variety of chemical modifications. The 2-yl-acetate group provides a versatile point for further derivatization or can act as a key interacting element with biological targets. The strategic positioning of the chloro and acetate groups allows for a diverse range of chemical transformations, making this compound a highly valuable starting material for library synthesis and lead optimization campaigns.

Core Reactivity and Synthetic Potential

The true power of this compound lies in its predictable and exploitable reactivity at two key positions: the C4-chloro substituent on the pyridine ring and the ester functionality of the acetate side chain.

The "Eastern" Frontier: Reactions at the 4-Chloro Position

The chlorine atom at the C4 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic site for the introduction of a wide array of functional groups.

The displacement of the C4-chloride can be readily achieved with various nucleophiles, including amines, alcohols, and thiols. This provides a direct route to a diverse library of 4-substituted pyridine derivatives.

Experimental Protocol: General Procedure for SNAr with an Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired primary or secondary amine (1.2-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

-

The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-substituted pyridine derivative.

The C4-chloro position is also amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl substituents, creating biaryl structures common in kinase inhibitors.

-

Buchwald-Hartwig Amination: A powerful method for forming C-N bonds with a broad range of amines, offering an alternative to classical SNAr with potentially milder conditions and broader scope.[1][2][3][4][5]

-

Sonogashira Coupling: Introduction of alkyne moieties, which can serve as handles for further click chemistry or as components of bioactive molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In an inert atmosphere glovebox, a reaction vessel is charged with this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

A suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added.

-

The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by flash chromatography.

The "Western" Frontier: Transformations of the Methyl Acetate Moiety

The methyl acetate group at the C2 position offers a second, independent site for chemical modification, significantly expanding the accessible chemical space.

The ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-(4-chloropyridin-2-yl)acetic acid. This transformation is a gateway to a plethora of subsequent reactions.[6][7][8]

Experimental Protocol: Ester Hydrolysis

-

This compound is dissolved in a mixture of a suitable solvent (e.g., methanol, THF) and an aqueous solution of a base (e.g., LiOH, NaOH, 1.5-3.0 eq).

-

The mixture is stirred at room temperature or gently heated until the reaction is complete.

-

The organic solvent is removed under reduced pressure.

-

The aqueous solution is acidified to pH 3-4 with an acid (e.g., 1M HCl), leading to the precipitation of the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

The resulting carboxylic acid is a versatile precursor for the synthesis of a wide range of amides via coupling with various primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt). This allows for the introduction of diverse functionalities and the modulation of physicochemical properties.[9][10][11][12]

The α-protons of the acetate group are acidic and can be deprotonated with a strong base to form an enolate. This enolate can then participate in a Claisen condensation with another ester to form a β-keto ester, a valuable intermediate for the synthesis of various heterocyclic systems.

Proposed Research Areas: Charting a Course for Discovery

The unique structural features of this compound make it an ideal starting point for several promising research avenues, particularly in the realm of kinase inhibitor discovery.

Development of Novel Kinase Inhibitors

The pyridine scaffold is a common feature in a multitude of approved and investigational kinase inhibitors. The 4-position of the pyridine ring often serves as a key interaction point within the ATP-binding pocket of kinases.

Proposed Research Workflow:

Caption: Proposed workflow for kinase inhibitor development.

Hypothesized Targets: Based on the structural similarities to known inhibitors, derivatives of this compound could exhibit activity against kinases such as:

-

Janus Kinases (JAKs): Implicated in inflammatory and autoimmune diseases.[13][14]

-

c-Jun N-terminal Kinases (JNKs): Involved in stress signaling and apoptosis.[15]

-

PIM Kinases: Play a role in cell survival and proliferation, making them attractive cancer targets.[16][17]

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle and targets in oncology.[18]

Exploration of Bioisosteric Replacements

The carboxylic acid moiety, obtained after hydrolysis of the ester, can be a liability in drug candidates due to issues with metabolic stability and cell permeability. A promising research direction is the exploration of bioisosteric replacements for the carboxylic acid group.

Potential Bioisosteres:

| Bioisostere | Rationale |

| Tetrazole | Mimics the acidity and hydrogen bonding properties of a carboxylic acid with improved metabolic stability. |

| Acylsulfonamide | Offers a different acidic profile and potential for additional interactions with the target protein. |

| Hydroxamic acid | Can act as a metal chelator, which may be beneficial for targeting metalloenzymes. |

Synthesis of Novel Heterocyclic Scaffolds

The reactivity of both the chloropyridine and the acetate moieties can be leveraged to construct more complex heterocyclic systems. For instance, intramolecular reactions or multi-step sequences involving both functional groups could lead to the discovery of novel ring systems with unique biological activities.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a launchpad for innovation. Its dual reactivity, coupled with the proven biological relevance of the 4-chloropyridine scaffold, provides a fertile ground for the discovery of next-generation therapeutics. The research avenues outlined in this guide offer a strategic framework for academic and industrial researchers to unlock the full potential of this remarkable molecule. By systematically exploring its synthetic utility and biological activity, the scientific community can pave the way for new treatments for a range of human diseases.

References

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2003).

- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (1993). Google Patents.

-

Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. Retrieved January 16, 2026, from [Link]

-

Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Hindawi. Retrieved January 16, 2026, from [Link]

-

Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013). Molecules, 18(11), 13867-13878.

-

How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 14(3), 943-946.

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 16, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 16, 2026, from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry, 70(18), 7084-7091.

- Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (1989). Google Patents.

- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). Molecules, 26(16), 4948.

- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(23), 115775.

- Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. (1977). Journal of the American Chemical Society, 99(1), 169-176.

- [New synthesis of 2-pyridine-acetic acid ethyl esters]. (1956). Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 289(8), 448-451.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. Amide Synthesis [fishersci.dk]

- 11. growingscience.com [growingscience.com]

- 12. Amide synthesis by acylation [organic-chemistry.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]